molecular formula C11H8F2O2 B13175978 Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate

Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate

Cat. No.: B13175978
M. Wt: 210.18 g/mol
InChI Key: PLFIVDIMMWEDIT-UHFFFAOYSA-N
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Description

Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate is an organic compound with the molecular formula C11H8F2O2 It is characterized by the presence of a difluorophenyl group attached to a prop-2-ynoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate typically involves the reaction of 2,6-difluorobenzaldehyde with ethyl propiolate in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like ethanol under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

    Reduction: Reduction of this compound can lead to the formation of alcohols or alkanes, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Introduction of various substituents on the difluorophenyl ring.

Scientific Research Applications

Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be utilized in the development of bioactive molecules for studying biological pathways.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The difluorophenyl group can enhance the compound’s binding affinity and specificity towards its molecular targets. The prop-2-ynoate moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

  • Ethyl 3-(2,6-difluorophenyl)prop-2-enoate
  • Ethyl 3-(2,6-difluorophenyl)propanoate
  • Ethyl 3-(2,6-difluorophenyl)prop-2-yn-1-ol

Comparison: Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate is unique due to the presence of the prop-2-ynoate moiety, which imparts distinct reactivity compared to similar compounds. For instance, Ethyl 3-(2,6-difluorophenyl)prop-2-enoate contains a double bond instead of a triple bond, leading to different chemical behavior and applications. The difluorophenyl group in all these compounds enhances their stability and reactivity, making them valuable in various research and industrial applications.

Biological Activity

Ethyl 3-(2,6-difluorophenyl)prop-2-ynoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12H10F2O2
  • Molecular Weight : 232.21 g/mol

The compound features a prop-2-ynoate moiety, which is known for its reactivity in various chemical transformations, making it a versatile building block in organic synthesis.

Antimicrobial Properties

Recent studies have investigated the antimicrobial activity of this compound against various bacterial strains. The compound exhibited significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Bacillus subtilis16 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anticancer Activity

This compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that the compound induces apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death .

  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The alkyne functional group is known to participate in click chemistry reactions, which can facilitate the formation of covalent bonds with biomolecules. This reactivity may enhance its antimicrobial and anticancer effects by disrupting cellular processes.

Enzyme Inhibition

Research indicates that this compound may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX). By blocking these enzymes, this compound could reduce the production of pro-inflammatory mediators .

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of this compound in combination with traditional antibiotics. Results showed enhanced efficacy against resistant strains when used in synergy with ampicillin .
  • Anticancer Research : A recent investigation assessed the anticancer potential of this compound using xenograft models in mice. Tumor growth was significantly reduced in treated groups compared to controls, highlighting its potential for further development as an anticancer agent .

Properties

Molecular Formula

C11H8F2O2

Molecular Weight

210.18 g/mol

IUPAC Name

ethyl 3-(2,6-difluorophenyl)prop-2-ynoate

InChI

InChI=1S/C11H8F2O2/c1-2-15-11(14)7-6-8-9(12)4-3-5-10(8)13/h3-5H,2H2,1H3

InChI Key

PLFIVDIMMWEDIT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C#CC1=C(C=CC=C1F)F

Origin of Product

United States

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